REACTION_CXSMILES
|
[C:1]1([C:7]2[CH2:11][CH:10]([P:12]([CH3:15])(=[O:14])O)[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=C(C)C=C(C)C=1S(Cl)(=O)=O.N1C=NN=N1.C1(C)C(S(O)(=O)=O)=CC=CC=1.[CH2:45]([O:52][C:53](=[O:56])[CH2:54][NH2:55])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.S(=O)(=O)(O)[O-].[K+]>N1C=CC=CC=1.O>[CH2:45]([O:52][C:53](=[O:56])[CH2:54][NH:55][P:12]([CH:10]1[O:9][N:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:11]1)([CH3:15])=[O:14])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NOC(C1)P(O)(=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
glycine benzyl ester toluenesulfonate
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)O)C.C(C1=CC=CC=C1)OC(CN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture is then stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while cooling in ice
|
Type
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STIRRING
|
Details
|
stirring at room temperature
|
Type
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EXTRACTION
|
Details
|
the mixture is extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The pure product is obtained with a melting point of 132° to 135° C. by chromatography on silica gel with dichloromethane/methanol mixtures as mobile phases
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CNP(=O)(C)C1CC(=NO1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |